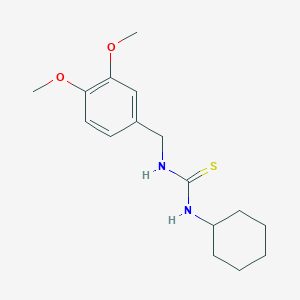

N-cyclohexyl-N'-(3,4-dimethoxybenzyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclohexyl-N’-(3,4-dimethoxybenzyl)thiourea” is a chemical compound that contains a thiourea group. The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

Synthesis Analysis

Thioureas can be synthesized by a simple condensation between amines and carbon disulfide in an aqueous medium . The 3,4-dimethoxybenzyl group can be introduced as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .Chemical Reactions Analysis

The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety in the compound. This group can be cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .Applications De Recherche Scientifique

Pharmaceutical Applications

N-cyclohexyl-N’-(3,4-dimethoxybenzyl)thiourea: derivatives have shown potential bioactivities, including anticancer , antifungal , analgesic , anti-inflammatory , and antimicrobial activities . These properties make them valuable for the development of new therapeutic agents.

Synthetic Chemistry

These compounds serve as useful building blocks for the synthesis of heterocycles , which are core structures in many pharmaceuticals and agrochemicals . Their versatility in chemical reactions allows for the creation of a wide range of synthetic molecules.

Asymmetric Catalysis

Thiourea derivatives are widely employed as organocatalysts or auxiliaries in asymmetric catalysis . They facilitate reactions that produce chiral molecules, which are important for creating drugs with specific directional properties.

Material Science

The 3,4-dimethoxybenzyl group acts as a solubilizing protective group for thiol moieties, which is crucial for the formation of self-assembled monolayers (SAMs) on metal surfaces . These SAMs have applications in electronics, nanotechnology, and surface coatings.

Metal Complex Formation

N-cyclohexyl-N’-(3,4-dimethoxybenzyl)thiourea: can act as a ligand to form metal complexes with various metals like Fe(ii), Co(ii), Ni(ii), Cu(ii), and Zn(ii) . These complexes have applications in catalysis and material science, and some show antiproliferative activity, which is relevant for cancer research.

Green Chemistry

The synthesis of thiourea derivatives in water as a solvent represents a move towards green chemistry practices . Using water as a solvent reduces the environmental impact and aligns with the principles of sustainable chemistry.

Propriétés

IUPAC Name |

1-cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c1-19-14-9-8-12(10-15(14)20-2)11-17-16(21)18-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXUEHKNYOGLJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=S)NC2CCCCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)acetamide](/img/structure/B5861121.png)

![{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5861139.png)

![2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5861145.png)

![1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5861157.png)

![5-[5-(4-chlorophenyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5861159.png)

![5,7-dimethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5861171.png)

![5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5861187.png)

![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5861189.png)

![6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5861205.png)

![1-methyl-4-[(4-nitrophenoxy)acetyl]piperazine](/img/structure/B5861211.png)

![N-methyl-2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5861219.png)